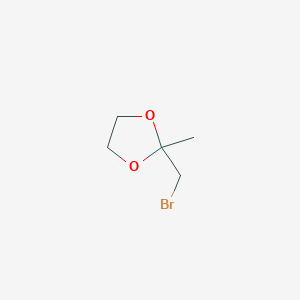

2-(Bromomethyl)-2-methyl-1,3-dioxolane

Beschreibung

Significance and Research Landscape of 2-(Bromomethyl)-2-methyl-1,3-dioxolane

The significance of this compound in academic and industrial research lies in its utility as a building block for more complex molecules. The presence of the bromomethyl group makes it a valuable intermediate for various chemical transformations, particularly in nucleophilic substitution reactions. nih.gov While extensive academic literature focusing solely on this specific compound is not abundant, its importance can be inferred from patent literature, where its derivatives are cited in the synthesis of agrochemicals and pharmaceuticals. For instance, related structures are intermediates in the production of fungicides. organic-chemistry.org

The research landscape for this compound is primarily centered on its application in organic synthesis, where the dioxolane moiety serves as a protecting group for a ketone, while the bromomethyl group allows for the introduction of further functionalities. This dual functionality makes it a strategic component in multistep synthetic pathways.

Contextualization within Dioxolane Chemistry and Halogenated Acetals

Dioxolanes are a class of cyclic acetals or ketals that are of considerable importance in organic chemistry. openmedicinalchemistryjournal.com They are most commonly formed by the reaction of an aldehyde or a ketone with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst. acs.org This reaction is reversible and serves as a common method for the protection of carbonyl groups from a variety of reaction conditions, such as those involving nucleophiles and bases. organic-chemistry.org The stability of the dioxolane ring is a key feature, although it is sensitive to acidic conditions which can lead to its decomposition. tandfonline.com

Halogenated acetals and ketals, such as this compound, are a subclass of these compounds that possess a halogen atom, which imparts additional reactivity. The bromine atom in the bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The synthesis of the closely related 2-Bromomethyl-1,3-dioxolane (B1266232) can be achieved through the reaction of bromoacetaldehyde with ethylene glycol or by the bromination of 2-methyl-1,3-dioxolane (B1212220). tandfonline.com A similar approach can be envisaged for the synthesis of this compound, likely starting from bromoacetone (B165879) and ethylene glycol.

The reactivity of the bromine atom can be harnessed in various ways. It can undergo nucleophilic substitution with alcohols and amines under basic conditions to introduce new functional groups. tandfonline.com Furthermore, the bromine atom can be transformed into a nucleophilic reagent itself, for example, through the formation of an organometallic species, which can then participate in nucleophilic addition reactions with carbonyl compounds. tandfonline.com

In essence, this compound is a prime example of a bifunctional reagent, where the dioxolane ring provides stability and protection, and the bromomethyl group offers a site for synthetic elaboration. This duality makes it a valuable tool in the arsenal of synthetic organic chemists for the construction of complex molecular architectures.

Interactive Data Table: Spectroscopic Data for the Analogous 2-Bromomethyl-1,3-dioxolane

| Spectroscopy Type | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the methylene protons of the bromomethyl group, the methine proton at C2, and the methylene protons of the dioxolane ring. |

| Mass Spectrometry | Shows characteristic fragmentation patterns including the loss of the bromine atom and fragments of the dioxolane ring. nist.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADSNESNVGBQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295120 | |

| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33278-96-5 | |

| Record name | 33278-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 2 Methyl 1,3 Dioxolane

Strategies for the Construction of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) or ketal and serves as a common protecting group for carbonyl compounds in organic synthesis. google.com Its formation is a cornerstone of many synthetic routes, including that of the title compound.

The most prevalent method for constructing 1,3-dioxolane skeletons is the acid-catalyzed reaction between a carbonyl compound and a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.comprepchem.com This reversible reaction, known as acetalization (from an aldehyde) or ketalization (from a ketone), typically requires the removal of water to drive the equilibrium toward the product. chemicalbook.com

A standard laboratory procedure involves refluxing the carbonyl compound and ethylene glycol in a solvent like toluene (B28343) with a catalytic amount of an acid, while removing water with a Dean-Stark apparatus. chemicalbook.com A variety of acid catalysts, both Brønsted and Lewis acids, can be employed to facilitate this transformation.

Table 1: Catalytic Systems for Acetalization/Ketalization

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux, Dean-Stark | chemicalbook.com |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild conditions | chemicalbook.com |

| Lewis Acid | Tin(IV) chloride (SnCl₄) | Reaction of ethylene oxide with formaldehyde (B43269) | prepchem.com |

For the synthesis of a 2,2-disubstituted-1,3-dioxolane, the starting material would be a ketone. Specifically, for the precursor to the title compound, hydroxyacetone (B41140) (acetol) would be reacted with ethylene glycol.

[3+2] cycloaddition reactions represent a more advanced and stereoselective method for forming five-membered rings, including 1,3-dioxolanes. chemicalbook.com These reactions involve the combination of a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). chemicalbook.com

One notable approach is the organocatalytic formal [3+2] cycloaddition between γ-hydroxy-α,β-unsaturated ketones and aldehydes. researchgate.netresearchgate.net This reaction, mediated by cinchona-alkaloid-based bifunctional organocatalysts, proceeds through a hemiacetal intermediate to form highly substituted, optically active 1,3-dioxolanes. researchgate.netresearchgate.net Another strategy involves the nickel-catalyzed asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, which provides cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org These methods are particularly valuable for creating complex chiral dioxolane structures.

Introduction and Functionalization of the Bromomethyl Moiety

The introduction of the bromine atom is a critical step that imparts significant synthetic utility to the final molecule. This can be achieved through various bromination techniques, each with its own advantages and limitations.

The direct bromination of a pre-formed 2-methyl-1,3-dioxolane (B1212220) is a challenging route. The ketal functionality is sensitive to acidic conditions, and bromination reactions can generate HBr, which may lead to the destruction of the dioxolane ring. researchgate.net This often results in ring-opening byproducts, lowering the yield and complicating purification.

An alternative that circumvents the isolation of an intermediate is a one-pot synthesis. For the related compound 2-bromomethyl-1,3-dioxolane (B1266232), a reported large-scale synthesis involves reacting ethylene glycol with acetaldehyde, followed by the dropwise addition of molecular bromine at low temperatures (0-3 °C). chemicalbook.com This method successfully produces the brominated dioxolane in high yield (79.2%) by carefully controlling the reaction conditions to likely brominate an enol or enolate intermediate in situ before significant ring-opening can occur. chemicalbook.com

A more reliable and common strategy involves the conversion of a precursor alcohol, such as 2-(hydroxymethyl)-2-methyl-1,3-dioxolane, into the corresponding bromide. This avoids the harsh conditions associated with the direct bromination of a C-H bond adjacent to the ring oxygen atoms. The Appel reaction and related transformations are well-suited for this purpose.

A specific example, though for the homologous 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, demonstrates the efficacy of this approach. The precursor alcohol, 2-methyl-1,3-dioxolane-2-ethanol, was successfully brominated in 75% yield using dibromotriphenylphosphorane (PPh₃Br₂). This reagent was conveniently prepared in situ by the reaction of triphenylphosphine (B44618) (PPh₃) with molecular bromine (Br₂). This method is directly applicable to the conversion of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane to the title compound.

Table 2: Reagents for Conversion of Alcohols to Bromides

| Reagent(s) | Name of Reaction | Description |

|---|---|---|

| Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Appel Reaction | A mild and widely used method for converting primary and secondary alcohols to the corresponding alkyl bromides. |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | - | Another variation that uses NBS as the bromine source in combination with PPh₃ to generate the active phosphonium (B103445) bromide species. |

| Phosphorus tribromide (PBr₃) | - | A classic, strong reagent for converting primary and secondary alcohols to alkyl bromides. |

Multi-step Synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane and its Precursors

Based on the preceding methodologies, a logical and efficient multi-step synthesis for this compound can be constructed. This pathway involves the initial formation of a stable alcohol precursor, followed by its conversion to the final brominated product.

Step 1: Synthesis of the Precursor, 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane

The key precursor is the alcohol 2-(hydroxymethyl)-2-methyl-1,3-dioxolane. It is synthesized via the acid-catalyzed ketalization of hydroxyacetone with ethylene glycol.

Reactants : Hydroxyacetone and Ethylene Glycol

Catalyst : A catalytic amount of an acid, such as p-toluenesulfonic acid. chemicalbook.com

Conditions : The reaction is typically performed in a solvent that allows for the azeotropic removal of water (e.g., toluene) using a Dean-Stark apparatus to drive the reaction to completion.

Step 2: Bromination of the Precursor

The synthesized alcohol is then converted to this compound using a suitable brominating agent that is compatible with the dioxolane ring.

Reactant : 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane

Reagents : Triphenylphosphine and a bromine source like carbon tetrabromide (Appel reaction) or N-bromosuccinimide. The use of in situ generated dibromotriphenylphosphorane is also highly effective.

Conditions : These reactions are generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) or acetonitrile, at mild temperatures.

This two-step sequence is generally preferred as it avoids the potential for ring-degradation associated with direct bromination and allows for the purification of the intermediate alcohol, leading to a cleaner final product.

Derivatization from Substituted 1,3-Dioxolanes

One of the common strategies to prepare this compound involves the direct derivatization of a pre-formed 1,3-dioxolane ring bearing a methyl group at the 2-position. This approach leverages the reactivity of the methyl group, which can be halogenated to introduce the desired bromomethyl functionality.

A relevant analogue for this transformation is the bromination of 2-methyl-1,3-dioxolane to yield 2-bromomethyl-1,3-dioxolane. guidechem.com However, this reaction can be challenging as the acidic conditions often generated during bromination can lead to the cleavage of the acid-sensitive dioxolane ring, resulting in the formation of ring-opened byproducts. guidechem.com

A more successful application of this strategy is demonstrated in the synthesis of more complex, substituted dioxolanes. For instance, a patented process describes the bromination of 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane. In this case, bromine is added to the starting dioxolane at a temperature between 15-60 °C in the absence of a solvent. google.com The reaction proceeds with the release of hydrogen bromide, which can be removed by purging with an inert gas or under reduced pressure to drive the reaction to completion and minimize side reactions. google.com This method has been reported to yield the desired 2-bromomethyl product in high purity (over 93%) and yield (over 97%). google.com

This precedent suggests a viable pathway for the synthesis of this compound from a suitable precursor such as 2-ethyl-2-methyl-1,3-dioxolane, where the methyl group at the 2-position would be selectively brominated. The reaction conditions would likely need to be carefully optimized to favor the desired bromination over potential side reactions involving the ethyl group or the dioxolane ring itself.

| Starting Material | Reagent | Product | Key Conditions | Reference |

| 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane | Bromine | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | 15-60 °C, solvent-free | google.com |

| 2-methyl-1,3-dioxolane | Bromine | 2-Bromomethyl-1,3-dioxolane | - | guidechem.com |

Dehydrobromination and Acetal Deprotection in Sequential Synthesis

Acetal deprotection is a common reaction used to unmask a carbonyl group that has been protected as an acetal. This is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org A variety of acidic catalysts, ranging from Brønsted acids like hydrochloric acid or p-toluenesulfonic acid to Lewis acids, can be employed. organic-chemistry.org The reaction is generally carried out in the presence of water, often in a co-solvent like acetone (B3395972) or a wet organic solvent. organic-chemistry.org The stability of the bromomethyl group under these acidic conditions would be a critical consideration in any potential synthetic sequence.

A related synthetic strategy involves the reaction of a bromoacetal with ethylene glycol. guidechem.com For instance, 2-bromomethyl-1,3-dioxolane can be synthesized from a corresponding bromoacetal via an exchange reaction with ethylene glycol. guidechem.com This highlights the utility of pre-formed bromo-functionalized precursors in the synthesis of bromomethyl dioxolanes.

Advanced Reaction Conditions and Catalysis for Dioxolane Synthesis

Modern synthetic methodologies, such as microwave-assisted synthesis, offer significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions. These techniques have been successfully applied to the synthesis of dioxolane derivatives.

Microwave irradiation has been effectively used to facilitate the formation of the dioxolane ring. In one example, a series of 2-dichloromethyl-1,3-dioxolane derivatives were synthesized by the cyclization of aldehydes with glycol in the presence of anhydrous copper sulfate (B86663) under microwave irradiation (600W). semanticscholar.org This method afforded the desired dioxolane products in moderate yields. semanticscholar.org This demonstrates the potential of microwave activation for the initial acetalization step in a synthesis of this compound from bromoacetone (B165879) and ethylene glycol.

The benefits of microwave-assisted synthesis are not limited to the formation of the dioxolane ring. It has been shown to accelerate a wide range of organic reactions, including condensation reactions involving brominated precursors. rsc.org For example, the synthesis of quinoline-fused 1,4-benzodiazepines from brominated quinoline (B57606) derivatives was achieved in excellent yields (92-97%) using a microwave reactor at 80 °C. rsc.org This suggests that the bromination step to form this compound could also potentially be enhanced by microwave irradiation, possibly leading to shorter reaction times and improved selectivity.

| Reaction Type | Key Features of Microwave-Assisted Synthesis | Example Application | Reference |

| Dioxolane formation | Reduced reaction time, moderate yields | Cyclization of aldehydes with glycol | semanticscholar.org |

| Condensation | High yields, shorter reaction times | Synthesis of quinoline-fused 1,4-benzodiazepines | rsc.org |

Considerations for Scalable Synthesis of Bromomethyl Dioxolanes

The transition from laboratory-scale synthesis to industrial production of bromomethyl dioxolanes requires careful consideration of several factors, including reaction efficiency, cost-effectiveness, safety, and environmental impact. The goal of a scalable process is to achieve high yields in shorter reaction cycles with reduced technological complexity and more favorable ecological parameters. google.com

A documented large-scale synthesis of 2-bromomethyl-1,3-dioxolane provides insight into the practical aspects of producing these compounds. chemicalbook.com In this process, 10.326 kg of ethylene glycol was reacted with 3.66 kg of freshly distilled acetaldehyde. Subsequently, 14.622 kg of bromine was added dropwise while maintaining the temperature at 0-3 °C. The reaction was continued for 3.5 hours, and the product was isolated by vacuum distillation to yield 11.002 kg (79.2% yield) of 2-bromomethyl-1,3-dioxolane with a purity of over 95%. chemicalbook.com This example highlights the use of readily available starting materials and established chemical engineering principles for large-scale production.

For the synthesis of this compound, a scalable process would likely involve the bromination of a 2-methyl substituted dioxolane precursor. A key consideration in scaling up such a reaction is the management of the hydrogen bromide byproduct. In the patented synthesis of a substituted 2-bromomethyl-dioxolane, the hydrogen bromide was removed by purging with nitrogen and absorbed into water. google.com This method not only helps to drive the reaction to completion but also allows for the safe handling and neutralization of the corrosive byproduct. The avoidance of a solvent in this process also contributes to a more efficient and environmentally friendly industrial process by reducing waste and simplifying product isolation. google.com

Reactivity and Mechanistic Investigations of 2 Bromomethyl 2 Methyl 1,3 Dioxolane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary reaction pathway for 2-(bromomethyl)-2-methyl-1,3-dioxolane involves the displacement of the bromide ion by a variety of nucleophiles. The dioxolane ring serves as a protecting group for a ketone functionality, making this compound a useful building block in multi-step organic synthesis. guidechem.com

Nucleophilic substitution at the carbon atom bearing the bromine in this compound generally proceeds via an S\textsubscript{N}2 mechanism. The rate and success of this reaction are influenced by several factors, including the strength of the incoming nucleophile, the solvent, and the reaction temperature. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by electron-rich species. youtube.com

In some cases involving related brominated heterocycles, anchimeric assistance (neighboring group participation) from a heteroatom in the ring can influence the reaction pathway. For instance, in 2-bromomethyl-1,3-thiaselenole, the selenium atom provides significant anchimeric assistance, leading to the formation of an intermediate seleniranium cation. mdpi.com This intermediate opens up multiple pathways for nucleophilic attack. mdpi.com While the oxygen atoms in the 1,3-dioxolane (B20135) ring are less polarizable and generally less effective at anchimeric assistance compared to selenium, their presence can still influence the electronic environment of the reaction center.

The electrophilic carbon of the bromomethyl group readily reacts with a range of nucleophiles, allowing for the introduction of diverse functionalities. These reactions are typically performed under basic conditions to deprotonate the nucleophile or to scavenge the HBr byproduct. guidechem.com

Nitrogen Nucleophiles: Amines and other nitrogen-containing compounds serve as effective nucleophiles. For example, the reaction of this compound with indole (B1671886) in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures results in the formation of 2-(indol-1-yl)methyl-2-methyl-1,3-dioxolane with a nearly quantitative yield. evitachem.com Similarly, reaction with morpholine (B109124) yields the corresponding 2-(morpholin-1-yl)methyl-2-methyl-1,3-dioxolane. evitachem.com

Sulfur Nucleophiles: Thiols are potent nucleophiles, often more so than their alcohol counterparts, due to the higher polarizability and lower solvation of the resulting thiolate anion. libretexts.orgmsu.edu Thiolate anions, readily formed from thiols under basic conditions, are excellent nucleophiles for S\textsubscript{N}2 reactions with alkyl halides like this compound. msu.edu

Oxygen Nucleophiles: Alcohols and phenoxides can also act as nucleophiles, though they are generally less reactive than amines or thiols and may require stronger bases or higher temperatures to achieve efficient substitution.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagents/Conditions | Product | Reference |

| Indole | KOH, DMSO, elevated temp. | 2-(Indol-1-yl)methyl-2-methyl-1,3-dioxolane | evitachem.com |

| Morpholine | Base | 2-(Morpholin-1-yl)methyl-2-methyl-1,3-dioxolane | evitachem.com |

| Thiols (R-SH) | Base | 2-(Alkylthiomethyl)-2-methyl-1,3-dioxolane | libretexts.orgmsu.edu |

| Alcohols (R-OH) | Base | 2-(Alkoxymethyl)-2-methyl-1,3-dioxolane | guidechem.com |

Organometallic Reactions: Formation and Application of Grignard Reagents from Bromomethyl Dioxolanes

The conversion of the bromomethyl group into an organometallic species, specifically a Grignard reagent, transforms its reactivity from electrophilic to nucleophilic, opening a different set of synthetic possibilities.

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgmasterorganicchemistry.com The reaction involves the insertion of magnesium into the carbon-halogen bond. masterorganicchemistry.com For 2-(bromomethyl)-1,3-dioxolane (a related, unmethylated compound), the corresponding Grignard reagent, (1,3-dioxolan-2-ylmethyl)magnesium bromide, is readily formed by reacting the bromide with magnesium in THF. thieme-connect.comresearchgate.net This reagent exhibits unusual stability, which is a notable characteristic. thieme-connect.comresearchgate.net This stability allows it to be used in reactions that require elevated temperatures, a condition under which many other Grignard reagents might decompose. thieme-connect.comresearchgate.net The synthesis must be conducted under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. wikipedia.orglibretexts.org

The general synthesis is as follows: R-Br + Mg --(anhydrous ether)--> R-MgBr

The stability of dioxolanylmethylmagnesium bromides can be attributed in part to the coordination of the ether-like oxygen atoms of the dioxolane ring to the magnesium center, which helps to stabilize the organometallic complex.

Grignard reagents are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.org They react readily with various electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters. masterorganicchemistry.com

The reaction of a Grignard reagent with an aldehyde or ketone is a nucleophilic addition that forms a new carbon-carbon bond and, after an acidic workup, yields an alcohol. masterorganicchemistry.comyoutube.com This transformation is mechanistically similar to the key bond-forming step in an Aldol (B89426) reaction, where an enolate acts as the nucleophile. youtube.comyoutube.com For instance, (1,3-dioxolan-2-ylmethyl)magnesium bromide can be used to prepare more complex molecules, such as intermediates for the synthesis of unsaturated nucleosides by reacting with D-glyceraldehyde. sigmaaldrich.comsigmaaldrich.com

The general scheme for the reaction of a dioxolanylmethylmagnesium bromide with a ketone is shown below:

| Reactant 1 | Reactant 2 (Electrophile) | Step 1 Product (Adduct) | Step 2 (Workup) | Final Product | Reference |

| Dioxolanylmethylmagnesium Bromide | Ketone (R'COR'') | Magnesium alkoxide | H₃O⁺ | Tertiary Alcohol | masterorganicchemistry.comlibretexts.org |

| Dioxolanylmethylmagnesium Bromide | Aldehyde (R'CHO) | Magnesium alkoxide | H₃O⁺ | Secondary Alcohol | masterorganicchemistry.comlibretexts.org |

| Dioxolanylmethylmagnesium Bromide | Carbon Dioxide (CO₂) | Magnesium carboxylate | H₃O⁺ | Carboxylic Acid | masterorganicchemistry.com |

This reactivity makes Grignard reagents derived from bromomethyl dioxolanes valuable synthons, particularly as d²-reagents (acyl anion equivalents), where the dioxolane moiety can be later hydrolyzed to reveal an aldehyde functional group. thieme-connect.comresearchgate.net

Ring-Opening Reactions and Associated Pathways of 1,3-Dioxolanes

While the 1,3-dioxolane ring is generally stable under neutral and basic conditions, it is susceptible to cleavage under acidic conditions. guidechem.com This property is fundamental to its use as a protecting group, as the original carbonyl compound can be regenerated by treatment with aqueous acid. However, this sensitivity also represents a potential side reaction during synthetic manipulations.

The synthesis of brominated acetals can sometimes lead to ring-opening byproducts if acidic conditions are not carefully controlled. guidechem.com For instance, the direct bromination of 2-methyl-1,3-dioxolane (B1212220) can destroy the ketal structure. guidechem.com Furthermore, studies on the ring-opening polymerization of related 1,3-dioxolan-4-ones show that the heterocycle can undergo elimination reactions. rsc.org In some cases, formaldehyde (B43269) can be eliminated, which may then participate in subsequent side reactions, such as the Tishchenko reaction. rsc.org While the specific pathways for this compound are not extensively detailed, the inherent lability of the acetal (B89532) linkage to acid remains its most significant pathway for ring-opening.

Isomerization and Rearrangement Processes

Under acidic conditions, 1,3-dioxolanes can undergo isomerization and rearrangement reactions concurrently with or, in some cases, faster than hydrolysis. gla.ac.uk For certain substituted dioxolanes, the acid-catalyzed fission of the C-O bond that forms the oxocarbenium ion intermediate is reversible. sci-hub.se If the ring closes again before being trapped by a water molecule, isomerization can occur. gla.ac.uk

Research on the acid-catalyzed cyclization of 1-O-cis-alk-1'-enyl-sn-glycerol has shown that a mixture of isomeric six-membered 1,3-dioxanes and five-membered 1,3-dioxolanes can be formed. nih.gov The ratio of these isomers is dependent on the reaction conditions. For instance, using p-toluenesulfonic acid in boiling benzene (B151609) leads to a thermodynamically equilibrated mixture of isomers, while cyclization in acetic acid is kinetically controlled and can favor the formation of different isomers. nih.gov This indicates that the 1,3-dioxolane ring system can be involved in equilibrium processes with other cyclic acetal structures under specific catalytic conditions. While specific studies on the isomerization of this compound are not detailed in the provided results, the general principles of dioxolane chemistry suggest that such rearrangements are plausible, particularly under conditions that favor reversible ring-opening.

Cationic Ring-Opening Polymerization (CROP) of Dioxolane Monomers

1,3-Dioxolane and its derivatives are important monomers for cationic ring-opening polymerization (CROP), a process that yields polyacetals. rsc.orgorientjchem.org This polymerization is initiated by electrophilic species, such as protons or Lewis acids, which attack an oxygen atom of the dioxolane ring, leading to its opening and the formation of a propagating cationic species. beilstein-journals.orgnih.govrsc.org

The CROP of cyclic acetals like 1,3-dioxolane can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. rsc.org

Active Chain End (ACE) Mechanism: In the conventional ACE mechanism, the active cationic center is located at the end of the growing polymer chain. This oxocarbenium ion end-group then reacts with a neutral monomer molecule, adding it to the chain and regenerating the active site at the new chain end.

Active Monomer (AM) Mechanism: In the AM mechanism, the monomer is first activated, typically by protonation. This activated (protonated) monomer then reacts with the neutral hydroxyl end-group of a polymer chain. This process results in the transfer of the proton to the newly added monomer unit, effectively activating it for the next propagation step. The polymer chain itself remains "dormant" with a neutral end-group.

The AM mechanism is often favored under specific conditions to minimize side reactions that are prevalent in the ACE mechanism. rsc.org

The CROP of dioxolanes is often complicated by significant side reactions, which can affect the molecular weight, structure, and dispersity of the resulting polymer. rsc.org

Cyclization (Backbiting): The propagating cationic chain end in the ACE mechanism can attack one of the oxygen atoms along its own polymer backbone instead of a monomer molecule. This intramolecular transacetalization reaction, known as "backbiting," leads to the formation of cyclic oligomers or polymers. This process is a major challenge in achieving high molecular weight linear poly(1,3-dioxolane). rsc.org Increasing monomer conversion and higher monomer-to-initiator ratios tend to increase the formation of these cyclic structures, consistent with the Jacobson-Stockmayer theory. rsc.org

Transacetalization: In addition to intramolecular backbiting, intermolecular transacetalization can also occur. This involves the active chain end of one polymer reacting with an oxygen atom in the backbone of another polymer chain. This leads to chain scrambling, a redistribution of molecular weights, and a broadening of the polymer's molecular weight distribution.

Controlling the CROP of dioxolanes is crucial for synthesizing well-defined polymers. Several strategies have been developed to minimize side reactions and control the polymerization process. rsc.orgrsc.org

Active Monomer Polymerization: As mentioned, employing conditions that favor the AM mechanism can reduce cyclization. rsc.org This often involves the slow addition of the monomer to the reaction mixture containing an initiator and a protic species (like an alcohol).

Reaction Conditions: Control can be exerted by carefully selecting the initiator, catalyst-to-initiator ratio, solvent, and temperature. rsc.orgbeilstein-journals.org For example, using specific initiators can lead to a more controlled or "living" polymerization, characterized by a linear increase in molecular weight with conversion and narrow molecular weight distributions. rsc.org

Copolymerization: Introducing a comonomer can alter the polymerization behavior and properties of the final material. For instance, the copolymerization of 1,3-dioxolane with styrene (B11656) has been demonstrated using a montmorillonite (B579905) clay catalyst. orientjchem.org In other systems, cyclic ketene (B1206846) acetals, which are structurally related to dioxolanes, have been used as controlling comonomers in radical polymerizations to introduce degradable linkages into polymer backbones. rsc.orgdntb.gov.ua

Table 2: Comparison of CROP Mechanisms for Dioxolanes

| Mechanism | Propagating Species | Key Feature | Common Side Reactions |

|---|---|---|---|

| Active Chain End (ACE) | Cationic center at the polymer chain end | Polymer chain attacks monomer | Cyclization (backbiting), Intermolecular transacetalization |

| Active Monomer (AM) | Protonated/activated monomer | Monomer attacks neutral polymer chain | Can reduce cyclization compared to ACE |

Other Significant Reaction Pathways Involving this compound

Besides the reactions involving the dioxolane ring itself, the bromomethyl group at the C2 position is a key site of reactivity. The bromine atom is an excellent leaving group, making the compound a valuable substrate for nucleophilic substitution reactions. guidechem.com This allows for the introduction of a wide variety of functional groups, while the dioxolane moiety serves as a stable protecting group for the ketone functionality (derived from acetone). This dual functionality makes this compound a useful building block in organic synthesis. For the related compound 2-(2-bromoethyl)-1,3-dioxolane, applications as an alkylating agent for amines, dithianes, and carboximides have been reported. sigmaaldrich.com It is expected that this compound would undergo similar nucleophilic substitution reactions.

Table 3: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Bromoacetone (B165879) ethylene (B1197577) ketal | C₅H₉BrO₂ |

| Ethylene glycol | 1,2-Ethanediol | C₂H₆O₂ |

| Bromoacetone | 1-Bromo-2-propanone | C₃H₅BrO |

| p-Toluenesulfonic acid | Tosic acid | C₇H₈O₃S |

| Acetic acid | Ethanoic acid | C₂H₄O₂ |

| Benzene | - | C₆H₆ |

| 1,3-Dioxolane | - | C₃H₆O₂ |

| Styrene | Vinylbenzene | C₈H₈ |

| 2-(2-Bromoethyl)-1,3-dioxolane | 3-Bromopropionaldehyde ethylene acetal | C₅H₉BrO₂ |

| Acetone (B3395972) | 2-Propanone | C₃H₆O |

| Water | - | H₂O |

| Hydronium ion | - | H₃O⁺ |

Applications of 2 Bromomethyl 2 Methyl 1,3 Dioxolane in Organic Synthesis

Preparation of Advanced Aldehyde and Acetal (B89532) Intermediates

The strategic use of 2-(bromomethyl)-2-methyl-1,3-dioxolane and its derivatives facilitates the synthesis of key intermediates like α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals, which are valuable in various synthetic pathways.

While direct conversion is not the primary application, derivatives of this compound serve as precursors for α,β-unsaturated aldehydes. These aldehydes are important substrates in biochemical studies, such as for bacterial luciferases, which catalyze their monooxygenation. nih.govelsevierpure.com The synthesis of these compounds often involves multiple steps. For instance, α,β-unsaturated aldehydes with varying carbon chain lengths have been synthesized and studied as potential substrates for luciferases from Photobacterium leiognathi, Vibrio harveyi, and Aliivibrio fisheri. nih.govelsevierpure.com The general synthetic strategy often involves the creation of a carbon chain followed by oxidation to the aldehyde and introduction of the double bond. The dioxolane precursor acts as a masked carbonyl group that can be unveiled at a later stage of the synthesis.

The synthesis of 1,4-dialdehydes can be challenging due to their instability. nih.gov Using protected precursors is a common strategy to overcome this. This compound and its analogues, like 2-(2-bromoethyl)-1,3-dioxolane, are effective reagents for creating mono-protected 1,4-dicarbonyl compounds. sigmaaldrich.comlookchem.com The synthesis typically involves the alkylation of a nucleophile with the bromo-dioxolane derivative. The resulting product contains a protected carbonyl group, which can later be deprotected to reveal one of the aldehyde functionalities in a 1,4-dialdehyde structure. A general method for synthesizing meso-1,4-dialdehydes involves the oxidative cleavage of cyclobutanediol derivatives. nih.gov

| Precursor | Target Intermediate | Key Features |

| Dioxolane Derivatives | α,β-Unsaturated Aldehydes | Serve as masked carbonyls in multi-step syntheses. nih.govelsevierpure.com |

| 2-(2-Bromoethyl)-1,3-dioxolane | 1,4-Dialdehyde Monoacetals | Acts as an alkylating agent to install a protected aldehyde. sigmaaldrich.com |

Construction of Complex Molecular Architectures

The reactivity of this compound is harnessed to build sophisticated molecular frameworks, including those found in nucleosides, carbohydrates, and functionalized ketones.

Acyclic nucleoside analogues are an important class of antiviral compounds. The synthesis of these molecules often requires the regioselective alkylation of a nucleobase. This compound can be used for this purpose. For example, it reacts with indole (B1671886) in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) to yield 2-(indol-1-yl)methyl-2-methyl-1,3-dioxolane with near-quantitative yield. evitachem.com This reaction demonstrates the utility of the bromomethyl group as a reactive handle for attaching the dioxolane moiety to a heterocyclic base, a key step in forming the backbone of certain acyclic nucleoside analogues. evitachem.com Similar high-yielding reactions occur with other nucleophiles like morpholine (B109124). evitachem.com

Branched-chain sugars are components of many natural products with significant biological activity. researchgate.netnih.gov Their synthesis often requires the introduction of a carbon branch onto a sugar backbone. nih.gov Reagents like this compound can serve as building blocks for creating these branches. The bromomethyl group allows for nucleophilic substitution by a hydroxyl group on a partially protected sugar molecule. This reaction attaches a protected keto-group as a branch, which can then be further manipulated. For example, the Wittig reaction has been employed to create 2,3-dideoxy branched-chain sugars from ketose precursors. researchgate.net Redirecting carbon flux from storage pathways to the production of branched-chain higher alcohols has also been explored in engineered microorganisms. nih.gov

This compound is a precursor to a variety of substituted ketones and enones, which are themselves versatile synthetic intermediates. tandfonline.comtandfonline.com A notable example is the synthesis of 1-bromo-3-buten-2-one. tandfonline.comtandfonline.com The synthesis starts from 2-butanone, which is converted to 2-methyl-2-ethyl-1,3-dioxolane. tandfonline.comtandfonline.com Bromination of this intermediate yields 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, which upon elimination gives 2-bromomethyl-2-vinyl-1,3-dioxolane. tandfonline.comtandfonline.com Finally, deprotection of the dioxolane ring furnishes the target enone, 1-bromo-3-buten-2-one. tandfonline.comtandfonline.com This multi-step process highlights how the dioxolane functionality protects the ketone while modifications are made elsewhere in the molecule.

Similarly, other α-bromomethyl ketones can be prepared through various methods, such as the acid-catalyzed decarboxylation of substituted diethyl malonates. google.com The halogenation of ketones at the alpha position is a fundamental transformation, often proceeding through an enol or enolate intermediate. masterorganicchemistry.com

| Application Area | Synthetic Strategy | Example Product(s) |

| Acyclic Nucleosides | Regioselective N-alkylation of heterocycles. evitachem.com | 2-(Indol-1-yl)methyl-2-methyl-1,3-dioxolane evitachem.com |

| Branched-Chain Carbohydrates | Nucleophilic substitution onto a sugar backbone. researchgate.netnih.gov | Branched monosaccharides |

| Substituted Ketones/Enones | Multi-step synthesis involving protection, modification, and deprotection. tandfonline.comtandfonline.com | 1-Bromo-3-buten-2-one tandfonline.comtandfonline.com |

Derivatization and Functional Group Interconversions from the Bromomethyl Group

The synthetic utility of this compound is largely centered on the reactivity of its bromomethyl group. This primary alkyl bromide is an excellent electrophile for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The adjacent 1,3-dioxolane (B20135) ring is stable under basic and neutral conditions, making it an effective protecting group for a ketone functionality while the bromomethyl group undergoes transformation. guidechem.com These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to a wide array of derivatives.

The primary alkyl bromide structure of this compound is particularly well-suited for S\textsubscript{N}2 reactions, as this mechanism is favored for unhindered substrates. libretexts.orgmasterorganicchemistry.com The key transformations involve the displacement of the bromide ion, a good leaving group, by various nucleophiles.

One of the most common derivatizations is the Williamson ether synthesis , where an alkoxide ion displaces the bromide to form an ether. openstax.orglibretexts.org This reaction is highly efficient for primary alkyl halides like this compound. libretexts.orgmasterorganicchemistry.com The alkoxide nucleophile is typically prepared by treating an alcohol with a strong base, such as sodium hydride. openstax.org

Nitrogen-containing functional groups can also be readily introduced. The reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amines, respectively. libretexts.orglibretexts.org A more controlled method for synthesizing primary amines involves the use of sodium azide (B81097) to form an alkyl azide. libretexts.org The resulting azide is non-nucleophilic, preventing over-alkylation, and can be subsequently reduced to the primary amine. libretexts.orglibretexts.org The related compound, 2-(2-bromoethyl)-1,3-dioxolane, has been shown to be an effective alkylating agent for amines and carboximides. sigmaaldrich.com

Furthermore, the bromine atom can be displaced by other nucleophiles such as thiols or their conjugate bases (thiolates) to form thioethers. nih.govresearchgate.net Displacement by cyanide is another important transformation that introduces a nitrile group, which can be a precursor to other functionalities like carboxylic acids or amines.

These functional group interconversions highlight the role of this compound as a versatile building block in organic synthesis, enabling the construction of more complex molecules while the dioxolane moiety protects a carbonyl group for later deprotection and reaction.

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

The following table summarizes the key derivatization reactions of the bromomethyl group.

| Nucleophile | Reagent Example(s) | Product Functional Group | Reaction Type |

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | Williamson Ether Synthesis (S\textsubscript{N}2) |

| Amine | Ammonia (NH₃), Ethylamine (EtNH₂) | Amine | Nucleophilic Substitution (S\textsubscript{N}2) |

| Azide | Sodium azide (NaN₃) | Azide | Nucleophilic Substitution (S\textsubscript{N}2) |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether (Sulfide) | Nucleophilic Substitution (S\textsubscript{N}2) |

| Cyanide | Sodium cyanide (NaCN) | Nitrile | Nucleophilic Substitution (S\textsubscript{N}2) |

Applications in Materials Science and Polymer Chemistry

Dioxolane Derivatives as Monomers for Polymer Synthesis

Dioxolane and its derivatives are important monomers in the production of polyacetals, a class of polymers known for their thermal stability and chemical resistance. These polymers are synthesized through the cationic ring-opening polymerization (CROP) of the cyclic acetal (B89532) monomer. nsf.govorientjchem.org The polymerization process is typically initiated by strong Brønsted or Lewis acids, which activate the monomer for subsequent chain propagation. nsf.govresearchgate.net

While much of the research has focused on the parent compound, 1,3-dioxolane (B20135), the principles of CROP are applicable to substituted derivatives like 2-(bromomethyl)-2-methyl-1,3-dioxolane. However, substituents on the dioxolane ring can significantly influence polymerization. Studies have shown that monomers with substituents at the C2 position can be difficult to polymerize, whereas those with substituents at the C4 position polymerize more readily, albeit sometimes at a slower rate than the unsubstituted monomer. researchgate.net The presence of both a methyl and a bromomethyl group at the C2 position on the target compound presents a unique case that influences its reactivity and the properties of the resulting polymer.

Copolymerization is another key strategy. Dioxolane derivatives can be copolymerized with other cyclic monomers, such as styrene (B11656) or lactides, to introduce acetal linkages into different polymer backbones. orientjchem.orgrsc.org This approach is used to modify the properties of existing polymers, for instance, by imparting acid-degradable characteristics to a polylactide chain. rsc.org

Fabrication of Functionalized Polymers and Resins

The true potential of this compound in materials science lies in the pendant bromomethyl group, which is preserved during ring-opening polymerization. This group acts as a highly reactive site for post-polymerization modification, enabling the transformation of the initial polyacetal into a wide array of functionalized polymers and resins. cmu.edu

The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution reactions. acs.orgnih.gov This allows for the grafting of various functional moieties onto the polyacetal backbone. For example, the polymer can be reacted with nucleophiles such as amines, azides, thiols, or carboxylates to introduce new chemical functionalities. This versatility is a cornerstone of creating "smart" or functional polymers with specific properties for targeted applications. rsc.org

Common post-polymerization modification strategies that could be applied to a polymer derived from this monomer include:

Nucleophilic Aromatic Substitution (SNAr): Reaction with phenoxides or other aromatic nucleophiles can attach complex aromatic groups to the polymer chain. uky.edumdpi.com

"Click" Chemistry: The bromine can be converted to an azide (B81097) group, which can then readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to attach a wide variety of molecules. cmu.edu

Wittig Reactions: The bromomethyl group can be converted into a phosphonium (B103445) salt, which can then undergo a Wittig reaction to introduce carbon-carbon double bonds with pendant functionalities. nih.gov

These modifications can dramatically alter the polymer's properties, such as its solubility, thermal behavior, or its ability to interact with biological systems or other materials.

Development of Poly(acetals) with Tailored Properties

Control over the polymerization process is critical for developing polyacetals with specific, predictable properties. Research has focused on precision polymerization techniques and the synthesis of polymers with exceptionally high molecular weights to enhance their mechanical performance.

Traditional CROP of cyclic acetals often suffers from a lack of control, leading to polymers with broad molecular weight distributions and low molecular weights, which limits their mechanical strength. nsf.govnih.gov To overcome these challenges, advanced techniques such as reversible-deactivation cationic ring-opening polymerization (RD-CROP) have been developed. nsf.gov

RD-CROP introduces a dynamic equilibrium between active (propagating) and dormant polymer chains. nsf.govresearchgate.net This mechanism maintains a very low concentration of the active cationic species at any given time, which significantly suppresses side reactions like chain transfer and termination that are common in conventional CROP. nsf.gov The result is a controlled, "living-like" polymerization that allows for the synthesis of polyacetals with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). nsf.govnih.gov A key system for this process involves using a commercial halomethyl ether initiator in conjunction with a Lewis acid catalyst like indium(III) bromide. nsf.gov This level of control is essential for creating well-defined polymer architectures, including block copolymers. researchgate.net

| Monomer | Initiator / Catalyst | Mₙ (kDa) | Đ (Mₙ/Mₙ) | Reference |

| 1,3-Dioxolane | MOMBr / InBr₃ | 43.1 | 1.29 | nsf.gov |

| 1,3-Dioxolane | MOMBr / InBr₃ | 80.2 | 1.48 | nsf.gov |

| 1,3-Dioxolane | MOMCl / InCl₃ | 22.4 | 1.15 | nsf.gov |

| 1,3-Dioxolane | Triflic Anhydride | - | >1.5 | researchgate.net |

Achieving ultra-high-molecular-weight (UHMW) is a key strategy for enhancing the mechanical properties of polymers, transforming them into tough, high-performance materials. escholarship.org Recently, methods have been developed to synthesize UHMW poly(1,3-dioxolane) (pDXL) with molecular weights exceeding 1,000 kDa. escholarship.orgescholarship.orgacs.org This breakthrough elevates pDXL from a material with limited practical use to a chemically recyclable thermoplastic with mechanical properties, such as tensile strength, comparable to those of UHMW polyethylene (UHMWPE). escholarship.org

The synthesis of UHMW pDXL is achieved through a cationic polymerization system that utilizes inexpensive, metal-free initiators. escholarship.org A critical aspect of this process is mitigating chain transfer reactions, which can be advantageously utilized in UHMW synthesis. A phenomenon known as transacetalization, typically a side reaction, can allow a "dead" polymer chain to be reactivated, facilitating the growth of extremely long polymer chains. escholarship.orgnsf.gov The resulting UHMW pDXL is not only mechanically robust but also maintains its chemical recyclability, depolymerizing back to the dioxolane monomer in high yield. escholarship.org

| Monomer | Initiator System | Mₙ (kDa) | Stress at Break (MPa) | Strain at Break (%) | Reference |

| 1,3-Dioxolane | Meerwein Salt | 98.7 | - | - | escholarship.org |

| 1,3-Dioxolane | RD-CROP System | 180 | 40 | 720 | escholarship.org |

| 1,3-Dioxolane | UHMW System | 1656 | 105 | - | escholarship.org |

| 1,3-Dioxolane | UHMW System | 82 | <40 | - | escholarship.org |

Applications in Medicinal Chemistry and Biological Sciences

Role as a Key Building Block in Pharmaceutical Synthesis

Synthesis of 1,4-Benzoxazepine (B8686809) (BZO) Compounds

While 2-(bromomethyl)-2-methyl-1,3-dioxolane is a versatile synthetic intermediate, its specific application in the direct synthesis of 1,4-benzoxazepine (BZO) scaffolds is not extensively documented in the reviewed scientific literature. The synthesis of BZOs typically involves other established routes and starting materials.

Intermediate in the Preparation of Other Drug-like Molecules

The primary role of this compound in medicinal chemistry is as a versatile intermediate for constructing more complex molecular architectures. researchgate.net Its ability to act as an equivalent of methyl vinyl ketone makes it a useful component in various synthetic strategies. researchgate.net

A notable application is in the synthesis of precursors for important pharmaceutical agents. For instance, a closely related compound, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), serves as a key intermediate in the preparation of Mitratapide. google.com Mitratapide is a veterinary medication used to treat obesity in dogs. The synthesis highlights how the dioxolane structure can be part of a more complex chiral building block.

Furthermore, similar brominated dioxolanes are used to produce fungicides derived from 1,2,4-triazole (B32235) and imidazole, demonstrating their importance in agrochemical synthesis as well. google.comrasayanjournal.co.in The bromo-functionalized dioxolane can be used to alkylate various nucleophiles, a common strategy in building diverse molecular libraries for drug discovery.

| Molecule/Scaffold | Role of Dioxolane Intermediate | Therapeutic Area/Application | Reference |

| Mitratapide Precursor | Key chiral building block in the synthesis pathway. | Veterinary Medicine (Obesity) | google.com |

| Triazole/Imidazole Fungicides | Intermediate for creating the final active fungicidal compounds. | Agrochemical | google.comrasayanjournal.co.in |

| Methyl Vinyl Ketone Equivalents | General synthetic utility for complex molecule construction. | Organic Synthesis | researchgate.net |

Bioactivity and Pharmacological Potential of Dioxolane-Containing Structures (e.g., Antioxidant Activity)

The 1,3-dioxolane (B20135) ring is a common feature in numerous natural and synthetic compounds that exhibit a wide range of biological activities. researchgate.netnih.govscilit.com The presence of this heterocyclic ring is believed to enhance biological effects, possibly because the two oxygen atoms can form hydrogen bonds with biological targets like enzymes and receptors, leading to improved ligand-target interactions. researchgate.netscilit.com

Synthetic molecules incorporating the dioxolane moiety have been investigated for various therapeutic applications, as summarized in the table below. researchgate.net

| Biological Activity | Description | References |

| Antibacterial | Dioxolane derivatives have shown significant activity against various bacterial strains, including S. aureus and P. aeruginosa. | nih.govdoaj.org |

| Antifungal | Many compounds containing the 1,3-dioxolane structure are effective against fungal pathogens like C. albicans. | nih.govdoaj.org |

| Antiviral | The dioxolane scaffold is present in some antiviral agents. | researchgate.net |

| Anticancer (Cytotoxicity) | Certain synthetic dioxolane conjugates have demonstrated cytotoxic effects against human tumor cell lines. | researchgate.net |

| Anti-inflammatory | The potential for dioxolane-containing molecules to have anti-inflammatory properties has been noted. | researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methods in Research of 2 Bromomethyl 2 Methyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For 2-(Bromomethyl)-2-methyl-1,3-dioxolane, ¹H NMR and ¹³C NMR would be the primary methods for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on its structure, one would anticipate the following resonances:

A singlet for the three protons of the methyl group (CH₃) at the C2 position.

A singlet for the two protons of the bromomethyl group (CH₂Br).

A multiplet, likely appearing as a singlet or a narrow set of peaks, for the four equivalent protons of the ethylene (B1197577) glycol fragment of the dioxolane ring (-OCH₂CH₂O-).

The precise chemical shifts (δ) are influenced by the solvent and the electronic environment of the protons. The integration of these peaks would correspond to the ratio of protons in the molecule (3:2:4).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For this compound, the expected signals would be:

A signal for the methyl carbon (CH₃).

A signal for the bromomethyl carbon (CH₂Br).

A signal for the two equivalent carbons of the dioxolane ring (-OCH₂CH₂O-).

A quaternary carbon signal for the C2 atom of the dioxolane ring, which is bonded to the methyl, bromomethyl, and two oxygen atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. In mechanistic studies, NMR can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals over time.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -C H₃ | ~1.4 - 1.6 | ~20 - 25 |

| -C H₂Br | ~3.4 - 3.6 | ~35 - 40 |

| -OC H₂C H₂O- | ~3.9 - 4.1 | ~65 - 70 |

| C (CH₃)(CH₂Br) | N/A | ~105 - 110 |

Mass Spectrometry (MS) for Molecular Identity and Polymer Distribution Analysis (e.g., MALDI-TOF MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

For the monomer this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would confirm its molecular weight (181.03 g/mol for the most common isotopes ¹²C, ¹H, ¹⁶O, ⁷⁹Br) and provide a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass spectrum would show a molecular ion peak [M]⁺ and potentially another peak for the isotope [M+2]⁺ due to the natural abundance of the ⁸¹Br isotope.

In the context of polymer research, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly valuable. If this compound were used as a monomer or an initiator in a polymerization reaction, MALDI-TOF MS would be employed to analyze the resulting polymer. This technique can determine key properties of the polymer distribution, such as:

The absolute molecular weight of individual polymer chains (oligomers).

The mass of the repeating monomer unit.

The structure of the end groups.

The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a different length, separated by the mass of the monomer repeat unit.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gel Permeation Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

For the monomer, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be used to determine its purity. A pure sample would ideally show a single sharp peak in the chromatogram. The presence of other peaks would indicate impurities, which could be starting materials, byproducts, or degradation products.

For polymers synthesized from this compound, Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution. In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer molecules elute more quickly, while smaller molecules take a longer path through the pores and elute later. By calibrating the column with polymer standards of known molecular weights, the retention time can be correlated to the molecular weight of the sample. The GPC chromatogram provides a visual representation of the molecular weight distribution and allows for the calculation of Mn, Mw, and PDI, which are critical parameters defining the polymer's properties.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application for Monomer | Application for Polymer |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Unambiguous structural confirmation and elucidation. Purity assessment. | Determination of polymer microstructure, tacticity, and end-group analysis. Monitoring of polymerization kinetics. |

| Mass Spectrometry (e.g., GC-MS) | Confirmation of molecular weight and elemental formula. Analysis of fragmentation patterns. | Not typically used for high molecular weight polymers. |

| MALDI-TOF MS | N/A | Absolute molecular weight determination, end-group analysis, and characterization of molecular weight distribution. |

| Chromatography (GC, HPLC) | Purity assessment and separation from impurities. | Separation of oligomers or analysis of residual monomer. |

| Gel Permeation Chromatography (GPC) | N/A | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |

Computational Chemistry and Theoretical Studies of 2 Bromomethyl 2 Methyl 1,3 Dioxolane

Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles

No specific studies detailing the quantum chemical investigations of the electronic structure and reactivity profiles of 2-(Bromomethyl)-2-methyl-1,3-dioxolane were found. Such a study would typically involve calculations to determine molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and atomic charges. This information is crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles.

Table 8.1.1: Hypothetical Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data is available.)

| Parameter | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 11.7 eV | A larger gap generally suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Mechanistic Probing and Transition State Analysis through Computational Modeling

There is a lack of published research on the computational modeling of reaction mechanisms and transition states involving this compound. This type of research would provide valuable insights into the pathways of its reactions, such as nucleophilic substitution at the bromomethyl group. Computational modeling can be used to locate transition state structures and calculate their energies, which helps in determining reaction rates and understanding the factors that control selectivity.

Table 8.2.1: Hypothetical Transition State Analysis for a Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data is available.)

| Reaction | Reactant(s) | Nucleophile | Transition State Energy (kcal/mol) | Reaction Product(s) |

|---|---|---|---|---|

| SN2 Substitution | This compound | CN- | +15.2 | 2-(Cyanomethyl)-2-methyl-1,3-dioxolane + Br- |

In Silico Design of Novel Dioxolane-based Reactions and Derivatives

While there are numerous examples of the in silico design of novel reactions and derivatives for various heterocyclic compounds, no specific studies have been found that focus on the computational design of new reactions or derivatives starting from this compound. Such research would involve using computational methods to predict the properties and potential applications of new molecules that could be synthesized from this starting material. This could include screening for potential biological activity or novel material properties.

Future Research Directions and Emerging Applications of 2 Bromomethyl 2 Methyl 1,3 Dioxolane

Advancements in Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research on 2-(Bromomethyl)-2-methyl-1,3-dioxolane is anticipated to focus on developing more sustainable and greener synthetic routes. Traditional methods for the synthesis of 1,3-dioxolanes often involve the use of strong, corrosive acids and stoichiometric amounts of dehydrating agents, which can generate significant waste.

Future methodologies will likely concentrate on the use of heterogeneous solid acid catalysts, such as zeolites, clays, and functionalized mesoporous silica. These catalysts offer advantages in terms of ease of separation, reusability, and reduced corrosion, contributing to a more sustainable process. For instance, the application of bifunctional catalysts, which possess both acidic and basic sites, could enhance the efficiency and selectivity of the acetalization reaction required to form the dioxolane ring.

Moreover, photocatalytic methods are emerging as a green alternative for various organic transformations. The development of photocatalytic systems, potentially utilizing visible light and earth-abundant metal catalysts, for the synthesis of this compound could significantly reduce the energy consumption and environmental impact of its production.

| Green Chemistry Approach | Potential Benefit for this compound Synthesis |

| Heterogeneous Solid Acid Catalysts | Easier catalyst separation, reusability, reduced corrosion |

| Bifunctional Catalysts | Enhanced reaction efficiency and selectivity |

| Photocatalysis | Reduced energy consumption, use of milder reaction conditions |

| Use as a Building Block | Increased atom economy, fewer synthetic steps |

Exploration of Novel Catalytic Systems for Dioxolane Chemistry

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is expected to proceed on two main fronts: the catalysis of the dioxolane formation and the catalytic transformation of the bromomethyl group.

For the synthesis of the dioxolane ring, alongside the aforementioned solid acids, the exploration of organocatalysts, such as proline and its derivatives, could offer a metal-free and milder alternative to traditional Lewis and Brønsted acids. Furthermore, the development of catalytic systems that allow for the asymmetric synthesis of chiral dioxolanes from prochiral ketones would be of significant interest for applications in stereoselective synthesis.

The reactivity of the C-Br bond in the bromomethyl group opens up a vast landscape for catalytic transformations. Future research will likely focus on the application of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents at this position. This would allow for the facile synthesis of a diverse library of 2-substituted-2-methyl-1,3-dioxolanes, which can then be deprotected to reveal the corresponding functionalized ketones. The development of novel catalytic systems that are tolerant of the dioxolane functionality will be key to the success of these transformations.

Furthermore, catalytic C-H activation reactions could provide a direct and efficient way to functionalize the methyl group or other positions on the dioxolane ring, offering new avenues for structural diversification.

Development of Advanced Functional Materials and Biomedical Applications

The unique structure of this compound makes it an attractive building block for the synthesis of advanced functional materials. The bromomethyl group can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with pendant dioxolane groups. After polymerization, the dioxolane units can be hydrolyzed to generate polymers with ketone functionalities, which can be further modified for various applications, including drug delivery, responsive materials, and functional coatings.

The incorporation of dioxolane moieties into polymer backbones can also influence the material's properties. For instance, the in-situ polymerization of 1,3-dioxolane (B20135) has been explored for the development of solid polymer electrolytes for lithium-ion batteries. The presence of the ether linkages in the polymer backbone can facilitate ion transport. Future research could explore the use of this compound derivatives in the synthesis of novel polymer electrolytes with enhanced performance and safety characteristics.

In the biomedical arena, the dioxolane scaffold is found in some biologically active molecules. The ability to functionalize this compound through its bromo group provides a versatile platform for the synthesis of new chemical entities with potential therapeutic applications. For example, it could be used as a starting material for the synthesis of novel analogs of known drugs or as a scaffold for the development of new classes of bioactive compounds. Research into dioxolane derivatives has shown their potential as modulators of multidrug resistance in cancer cells. The systematic modification of the this compound structure could lead to the discovery of new and more potent therapeutic agents.

| Application Area | Potential Role of this compound |

| Polymer Chemistry | Monomer for controlled polymerization, precursor to functional polymers |

| Materials Science | Component of solid polymer electrolytes for batteries |

| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds |

Integration into More Complex and Diverse Chemical Architectures

The bifunctional nature of this compound makes it a valuable tool for the construction of complex and diverse chemical architectures. The protected ketone functionality allows for reactions to be carried out selectively at the bromomethyl group without interference from the carbonyl group. Subsequently, the deprotection of the dioxolane reveals the ketone, which can then be used in a wide range of further transformations.

This "latent carbonyl" strategy is particularly useful in the synthesis of natural products and other complex target molecules. For instance, the bromomethyl group can be converted into a variety of other functional groups, such as alcohols, amines, thiols, or extended carbon chains, through nucleophilic substitution or cross-coupling reactions. The resulting intermediate can then undergo further transformations before the ketone is unmasked for subsequent reactions, such as aldol (B89426) condensations, Wittig reactions, or Baeyer-Villiger oxidations.

A particularly interesting area for future research is the use of this compound in the synthesis of spirocyclic compounds. The bromomethyl group can be used to form a new ring through an intramolecular cyclization reaction, with the dioxolane-protected ketone serving as a precursor to the spiro-center. The ability to construct such complex three-dimensional structures from a relatively simple starting material is highly desirable in organic synthesis.

The versatility of this building block also extends to the synthesis of heterocyclic compounds. The ketone, once deprotected, can participate in condensation reactions with various binucleophiles to form a wide range of five-, six-, and seven-membered heterocyclic rings, which are prevalent in many pharmaceuticals and agrochemicals.

Q & A

Basic: What are the optimized synthetic routes for 2-(bromomethyl)-2-methyl-1,3-dioxolane, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via bromination of its precursor, 2-methyl-1,3-dioxolane-2-ethanol. Key steps include:

- Grignard Reaction : Reacting ethylene glycol with ketones (e.g., 4-hydroxy-2-butanone) under weak acid catalysis to form the 1,3-dioxolane backbone .

- Bromination : Using brominating agents like PBr₃ or HBr in anhydrous conditions. For example, 2-(2-hydroxyethyl)-2-methyl-1,3-dioxolane reacts with HBr in CH₂Cl₂ at 0–25°C to yield the brominated product with ~75% efficiency .

- Purification : Fractional distillation under reduced pressure (e.g., 0.2 mmHg) is critical to isolate the pure product .

Contradictions : Yields vary with bromination agents—N-bromosuccinimide (NBS) in acetonitrile may yield <60%, while HBr in CH₂Cl₂ achieves higher efficiency .

Basic: How is this compound characterized structurally, and what spectroscopic data are definitive?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : Molecular ion peaks at m/z 195/197 (M⁺, Br isotope pattern) and fragment ions (e.g., m/z 87 for dioxolane ring cleavage) .

Basic: What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer:

The bromomethyl group undergoes nucleophilic substitution (SN2) or elimination:

- Alkylation : Reacts with Grignard reagents (e.g., organozinc iodides) to form extended carbon chains. For example, coupling with [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]zinc iodide yields cyclohexene derivatives .

- Cross-Coupling : Pd-catalyzed cross-electrophile coupling with aryl halides (e.g., 2-bromothiophene) to form diaryl sulfones under mild conditions .

- Elimination : Heating with strong bases (e.g., KOtBu) generates methyl vinyl ketone equivalents via dehydrobromination .

Advanced: How can DFT-D methods predict the reactivity and stability of this compound derivatives?

Methodological Answer:

- Dispersion Corrections : Use atom-pairwise dispersion coefficients (C₆) and fractional coordination numbers (CN) to model noncovalent interactions (e.g., van der Waals forces) in transition states .

- Case Study : DFT-D predicts the stability of spirocyclic ethers formed via intramolecular trapping of oxonium ions. For example, the activation energy for cyclization of bromo-dioxolane derivatives is calculated with <5% deviation from experimental data .

Limitations : Three-body terms (e.g., in graphene systems) may reduce binding energy accuracy by ~10% .

Advanced: What catalytic systems enable enantioselective transformations of this compound?

Methodological Answer:

- Chiral Ligands : Use (R)-BINOL-derived phosphoramidites with Cu(I) catalysts for asymmetric alkylation. For example, enantiomeric excess (ee) >90% is achieved in the synthesis of α-ionone derivatives .

- Organozinc Reagents : Enantioselective anti-SN2′ substitution with [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]zinc iodide and iodocyclohexene derivatives yields chiral spiroethers .